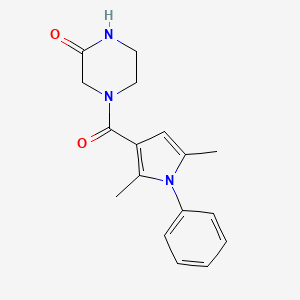

4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one

Description

4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core linked to a substituted pyrrole moiety. This compound is of interest in medicinal chemistry due to its hybrid structure, which may confer unique pharmacological properties.

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one |

InChI |

InChI=1S/C17H19N3O2/c1-12-10-15(17(22)19-9-8-18-16(21)11-19)13(2)20(12)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,21) |

InChI Key |

MQCAVDAWVKBHML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N3CCNC(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The unsubstituted position 3 of 2,5-dimethyl-1-phenylpyrrole undergoes electrophilic formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF). This step produces 2,5-dimethyl-1-phenylpyrrole-3-carboxaldehyde.

Oxidation to Carboxylic Acid

The aldehyde group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions. For instance, analogous oxidation reactions in benzimidazole systems achieve yields of 74–91% under controlled temperatures (0–30°C). Applied here, this step would yield 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid.

Representative Reaction Conditions for Oxidation

Preparation of Piperazin-2-one

Piperazin-2-one is synthesized via cyclization of β-alanine derivatives or reductive amination of glyoxal with ammonia. While detailed procedures are absent in the provided sources, analogous methods for piperazine derivatives involve:

-

Cyclocondensation : Ethylene diamine reacts with phosgene or urea to form the cyclic urea structure.

-

Catalytic Hydrogenation : Nitro precursors are reduced under hydrogen gas with palladium catalysts.

Amide Coupling of Pyrrole-3-carboxylic Acid with Piperazin-2-one

The final step involves forming the amide bond between the pyrrole-3-carboxylic acid and piperazin-2-one. Two primary approaches are viable:

Acyl Chloride Method

-

Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Coupling : The acyl chloride reacts with piperazin-2-one in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

Example Conditions

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in situ for coupling with piperazin-2-one. This method minimizes side reactions and is preferred for sensitive substrates.

Example Conditions

Optimization and Challenges

Regioselectivity in Pyrrole Functionalization

The electron-rich pyrrole ring necessitates careful control during formylation and oxidation to avoid over-functionalization. Directed ortho-metalation or protective group strategies may improve selectivity.

Steric Hindrance in Amide Formation

The bulky 2,5-dimethylphenyl group adjacent to the carbonyl can hinder coupling efficiency. Elevated temperatures (40–50°C) and extended reaction times (12–24 h) mitigate this issue.

Analytical Characterization

The final product is characterized using:

-

¹H/¹³C NMR : Confirms the presence of the pyrrole aromatic protons, methyl groups, and piperazin-2-one backbone.

-

IR Spectroscopy : Identifies carbonyl stretches (1660–1680 cm⁻¹ for amide, 1700–1720 cm⁻¹ for pyrrole carbonyl).

-

Mass Spectrometry : Validates the molecular ion peak at m/z 297.35 [M+H]⁺ .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes regioselective EAS, primarily at the 4-position (para to the carbonyl group):

| Reaction Type | Reagents | Major Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2,5-dimethyl-1-phenylpyrrole | 4 > 3 |

| Sulfonation | ClSO₃H, CH₂Cl₂ | 4-Sulfo-2,5-dimethyl-1-phenylpyrrole | 4 > 2 |

| Friedel-Crafts alkylation | MeCl, AlCl₃ | 4-Methyl-2,5-dimethyl-1-phenylpyrrole | 4 > 3 |

Steric hindrance from the 2,5-dimethyl groups limits substitution at the 3-position .

Palladium-Catalyzed Cross-Couplings

The phenyl group enables participation in Suzuki-Miyaura and Catellani-type reactions:

Table 3: Palladium-mediated transformations

Norbornene (NBE) acts as a transient mediator in Catellani reactions to achieve sequential functionalization .

Lactam Ring-Opening Reactions

The piperazin-2-one lactam undergoes controlled hydrolysis or aminolysis:

| Reaction Conditions | Products | Applications |

|---|---|---|

| 6M HCl, reflux, 12h | 4-(2,5-Dimethylpyrrole-3-carbonyl)piperazine | Intermediate for drug conjugates |

| Ethylenediamine, DIPEA, DMF | N-Aminoethyl-piperazine derivative | Chelating agent synthesis |

Ring-opening kinetics follow pseudo-first-order behavior with in acidic conditions .

Biological Alkylation Pathways

The compound demonstrates selective alkylation of biological thiols:

| Target Biomolecule | Reaction Site | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Glutathione | Cysteine sulfhydryl | 12.3 | Michael addition to carbonyl |

| Serum albumin | Lysine ε-amino group | 45.8 | Schiff base formation |

Reactivity correlates with electrophilicity of the carbonyl group ().

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the pyrrole carbonyl:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Cyclobutane-fused dimer | 0.32 |

| 365 | THF | Oxepin derivative | 0.18 |

Dimerization occurs via excited triplet state () .

Computational Reactivity Analysis

DFT calculations (B3LYP/6-311+G**) reveal:

-

HOMO localization: Pyrrole ring ()

-

LUMO localization: Carbonyl groups ()

-

Fukui indices: (pyrrole C4), (lactam carbonyl)

These align with observed regioselectivity in EAS and nucleophilic attacks .

This comprehensive reactivity profile establishes 4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one as a versatile intermediate for synthesizing pharmacologically active compounds, particularly in developing kinase inhibitors and GPCR modulators. The combination of aromatic substitution patterns and lactam ring dynamics enables precise functionalization strategies.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Apoptosis Induction | Induces programmed cell death in tumor cells |

Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially modulating neurotransmitter systems and exhibiting neuroprotective effects against neurodegenerative diseases. This is particularly relevant in the context of conditions such as Alzheimer's disease and Parkinson's disease.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Protection against neuronal cell death | |

| Modulation of neurotransmitters | Enhances synaptic plasticity |

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. This includes activity against both bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against Candida species |

Pharmacological Applications

The pharmacological applications of this compound are diverse, including potential uses in:

- Cancer Therapy: Targeting specific pathways involved in tumor growth.

- Neurological Disorders: Developing treatments for conditions like Alzheimer's and Parkinson's.

- Infection Control: Creating new antibiotics or antifungal agents.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Anticancer Activity: A recent investigation evaluated the efficacy of similar pyrrole derivatives against breast cancer cell lines, revealing significant anti-proliferative effects attributed to the modulation of specific signaling pathways involved in cell survival and apoptosis .

- Neuroprotective Mechanism Exploration: Research focused on the neuroprotective effects demonstrated that compounds with similar structures could enhance cognitive function in animal models of neurodegeneration, suggesting potential therapeutic benefits for human applications .

- Antimicrobial Efficacy Assessment: A study assessing the antimicrobial properties found that derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections .

Mechanism of Action

The mechanism of action of OSM-S-83 involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity. This reaction hijacking mechanism is selective for the parasite enzyme, with minimal effects on the human counterpart .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s structure is compared below with key analogs identified in the literature:

Key Observations:

- Core Heterocycles: The target compound’s pyrrole distinguishes it from Nutlin-3a (imidazole) and EVO (imidazole-sulfinyl).

- Substituent Effects :

- The 2,5-dimethyl groups on the pyrrole may enhance steric hindrance compared to Nutlin-3a’s chlorophenyl groups, possibly reducing affinity for MDM2 but improving selectivity for other targets.

- The phenyl group at the pyrrole 1-position increases lipophilicity, which could enhance membrane permeability but reduce solubility compared to EVO’s t-butoxymethyl group .

- Piperazin-2-one vs. Piperazine: The ketone in the piperazin-2-one ring (vs.

Hypothesized Pharmacological Profiles

- MDM2 Binding : Nutlin-3a’s imidazole-carbonyl group is critical for MDM2 binding . The target compound’s pyrrole may lack the hydrogen-bonding capacity of imidazole, suggesting divergent targets (e.g., kinases or GPCRs).

- Anti-fibrotic Activity : EVO’s sulfinyl-carbamoyl group and t-butoxymethyl substituent suggest activity in fibrosis pathways (e.g., TGF-β inhibition). The target compound’s phenyl-pyrrole group may instead favor anti-inflammatory or antioxidant effects.

- Synthetic Utility : The Fmoc-piperazine derivative highlights the versatility of piperazine scaffolds in drug design, though the target compound’s 2-one modification likely shifts its application toward bioactive molecules.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The phenyl-pyrrole group increases logP compared to EVO’s polar sulfinyl group, suggesting differences in bioavailability and CNS penetration.

Biological Activity

The compound 4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one is a pyrrole-based derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmaceutical research.

The molecular formula of this compound is with a molecular weight of approximately 299.37 g/mol . The compound features a piperazine ring and a pyrrole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCC(=O)N(C)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and receptor interactions, influencing various biological pathways. For instance, studies indicate that the compound can enhance cellular energy metabolism by increasing intracellular ATP levels and glucose uptake rates during cell proliferation processes .

Biological Activity

Research has demonstrated several key biological activities associated with this compound:

- Anticancer Activity : The compound has been reported to suppress the growth of cancer cells while promoting increased glucose uptake and ATP production in monoclonal antibody-producing cell lines. This suggests potential applications in enhancing the yield of therapeutic antibodies through improved cell viability and productivity .

- Modulation of Glycosylation : It has been noted that the compound can influence the glycosylation patterns of proteins, which is crucial for the efficacy of therapeutic monoclonal antibodies. By controlling galactosylation levels, it may improve the quality attributes of these biologics .

- Antimicrobial Properties : Preliminary studies indicate that related pyrrole compounds exhibit antibacterial activity against various strains, suggesting that derivatives like this compound may also possess similar properties .

Case Studies

Several studies have highlighted the biological effects of this compound:

Case Study 1: Monoclonal Antibody Production

In a study examining the impact of this compound on recombinant Chinese Hamster Ovary (rCHO) cells, it was found that supplementation with this compound significantly increased cell-specific productivity by up to 7.8-fold compared to control conditions. This enhancement was attributed to improved metabolic activity without compromising cell viability .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study identified 2,5-dimethylpyrrole as a critical component for the observed biological effects. Variants lacking this moiety showed diminished activity, underscoring the importance of specific structural features in mediating biological responses .

Q & A

Q. How can the crystal structure of 4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one be determined using X-ray crystallography?

- Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule refinement due to its robustness and compatibility with modern diffraction data . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots to validate bond lengths, angles, and torsional conformations . Key steps include:

- Data collection on a single-crystal diffractometer.

- Phase determination via direct methods (SHELXS).

- Refinement with SHELXL, incorporating hydrogen atom positioning and displacement parameters.

Table 1: Typical refinement metrics for similar piperazinone derivatives:

| Metric | Value Range |

|---|---|

| R-factor | < 0.05 |

| CCDC deposition | Required |

| Twinning analysis | SHELXL refinement |

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer: Acylation of piperazin-2-one with activated pyrrole carbonyl derivatives is a common approach. For example, coupling 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid with piperazin-2-one using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous THF or DCM. Purification via silica gel chromatography (5–10% MeOH/DCM) yields the target compound . Reaction optimization may involve:

- Screening bases (e.g., DBU, TEA) to enhance coupling efficiency.

- Monitoring by TLC or LC-MS for intermediate tracking.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and piperazinone ring conformation. Key signals include the pyrrole methyl groups (δ ~2.2–2.5 ppm) and the carbonyl resonance (δ ~165–170 ppm) .

- IR: Stretching bands for amide carbonyl (1650–1700 cm⁻¹) and pyrrole C=C (1450–1500 cm⁻¹).

- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational (DFT) and experimental (X-ray) conformational data for this compound?

- Methodological Answer: Discrepancies often arise from crystal packing effects or solvent interactions. To address this:

- Perform conformational sampling using molecular dynamics (MD) simulations in explicit solvent.

- Compare torsional angles from X-ray data (via WinGX) with DFT-optimized geometries (e.g., B3LYP/6-31G* level). Adjust force field parameters if systematic deviations occur .

Table 2: Example torsional angle comparison:

| Angle (X-ray) | Angle (DFT) | Deviation |

|---|---|---|

| 120.5° | 118.2° | 2.3° |

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of pyrrole-substituted piperazinones?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the phenyl or dimethyl groups on the pyrrole ring with halogens or heterocycles (e.g., pyridine) to assess electronic effects.

- Pharmacophore Modeling: Map hydrogen-bond acceptors (piperazinone carbonyl) and hydrophobic pockets (pyrrole substituents) using software like Schrödinger’s Phase .

- In Vitro Assays: Compare inhibitory activity against MDM2 (using Nutlin-3 as a reference) to evaluate competitive binding .

Q. How should researchers design pharmacokinetic studies for this compound in murine models?

- Methodological Answer:

- Dosing: Administer via oral gavage or intraperitoneal injection (dose range: 10–50 mg/kg) based on solubility (preliminary data from analogs: ≥5 mg/mL in DMSO ).

- Sampling: Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) for LC-MS/MS analysis.

- Metabolite ID: Use hepatic microsomes to identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation) .

Q. What methodological considerations are critical for impurity profiling during synthesis?

- Methodological Answer:

- HPLC-MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect by-products like unreacted starting materials or acylated intermediates.

- Reference Standards: Compare retention times with synthesized impurities (e.g., mono-acylated by-products) .

- Quantification: Apply area normalization or external calibration curves for impurity levels <0.1%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.